Her2-IN-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Her2-IN-9 is a small molecule inhibitor specifically designed to target the human epidermal growth factor receptor 2 (HER2). HER2 is a transmembrane receptor tyrosine kinase that plays a crucial role in the regulation of cell growth and differentiation. Overexpression or amplification of HER2 is associated with various aggressive cancers, particularly breast cancer. This compound has shown promise in preclinical studies for its ability to inhibit HER2 activity and suppress tumor growth.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Her2-IN-9 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s binding affinity and specificity for HER2.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent systems are optimized to maximize yield and minimize impurities.
Automation: Automated systems are employed to ensure consistency and efficiency in the production process.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: Her2-IN-9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form reactive intermediates that may further react with cellular components.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.
Substitution: Substitution reactions are used in the synthesis of this compound to introduce specific functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogenated compounds, organometallic reagents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity.
Applications De Recherche Scientifique
Her2-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of HER2 inhibitors.
Biology: Employed in cell-based assays to investigate the role of HER2 in cell signaling and proliferation.
Medicine: Explored as a potential therapeutic agent for HER2-positive cancers, particularly breast cancer.
Industry: Utilized in the development of diagnostic assays for HER2 expression in clinical samples.
Mécanisme D'action
Her2-IN-9 is compared with other HER2 inhibitors, such as lapatinib and trastuzumab. Unlike lapatinib, which is a dual inhibitor of HER2 and epidermal growth factor receptor (EGFR), this compound is highly selective for HER2. This selectivity reduces off-target effects and enhances its therapeutic potential. Trastuzumab, on the other hand, is a monoclonal antibody that targets the extracellular domain of HER2, whereas this compound targets the intracellular kinase domain. This difference in targeting mechanisms provides a complementary approach to HER2 inhibition.
Comparaison Avec Des Composés Similaires
Lapatinib: A dual inhibitor of HER2 and EGFR.
Trastuzumab: A monoclonal antibody targeting the extracellular domain of HER2.
Pertuzumab: Another monoclonal antibody that inhibits HER2 dimerization.
Neratinib: An irreversible tyrosine kinase inhibitor targeting HER2.
Her2-IN-9’s unique selectivity and mechanism of action make it a promising candidate for further development in cancer therapy.
Propriétés
Formule moléculaire |
C19H14BrF3N2O |
---|---|
Poids moléculaire |
423.2 g/mol |
Nom IUPAC |
4-bromo-N-[[4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazol-2-yl]methyl]aniline |
InChI |
InChI=1S/C19H14BrF3N2O/c20-15-6-9-16(10-7-15)24-11-18-25-17(12-26-18)8-3-13-1-4-14(5-2-13)19(21,22)23/h1-10,12,24H,11H2/b8-3+ |
Clé InChI |
NSCNXYBLQZJQPF-FPYGCLRLSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C2=COC(=N2)CNC3=CC=C(C=C3)Br)C(F)(F)F |
SMILES canonique |
C1=CC(=CC=C1C=CC2=COC(=N2)CNC3=CC=C(C=C3)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.